molecular formula C25H30O B14554038 5-Ethyl-1,3-diphenylundeca-2,4-dien-1-one CAS No. 61800-46-2

5-Ethyl-1,3-diphenylundeca-2,4-dien-1-one

Cat. No.: B14554038
CAS No.: 61800-46-2
M. Wt: 346.5 g/mol
InChI Key: HJRJHPRQEVWICZ-UHFFFAOYSA-N
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Description

5-Ethyl-1,3-diphenylundeca-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a conjugated diene system and phenyl groups. This compound is of interest in various fields of research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,3-diphenylundeca-2,4-dien-1-one typically involves the aldol condensation reaction. This reaction is carried out by reacting benzalacetone with different substituted benzaldehydes in the presence of a strong base . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,3-diphenylundeca-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

5-Ethyl-1,3-diphenylundeca-2,4-dien-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Potential applications in drug development due to its structural similarity to biologically active molecules. Research is ongoing to explore its efficacy in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-1,3-diphenylundeca-2,4-dien-1-one involves its interaction with biological molecules. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells. It can also interact with enzymes and proteins, potentially inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its extended carbon chain and the presence of both phenyl groups and a conjugated diene system. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

61800-46-2

Molecular Formula

C25H30O

Molecular Weight

346.5 g/mol

IUPAC Name

5-ethyl-1,3-diphenylundeca-2,4-dien-1-one

InChI

InChI=1S/C25H30O/c1-3-5-6-9-14-21(4-2)19-24(22-15-10-7-11-16-22)20-25(26)23-17-12-8-13-18-23/h7-8,10-13,15-20H,3-6,9,14H2,1-2H3

InChI Key

HJRJHPRQEVWICZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)CC

Origin of Product

United States

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